molecular formula C6H8ClNO4S B13123880 2-Amino-5-chlorobenzenesulfonicacidhydrate

2-Amino-5-chlorobenzenesulfonicacidhydrate

Katalognummer: B13123880
Molekulargewicht: 225.65 g/mol
InChI-Schlüssel: MNXVMVDCMRZSGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-chlorobenzenesulfonicacidhydrate is an organic compound with the molecular formula C6H6ClNO3S. It is a derivative of benzenesulfonic acid, where the hydrogen atom at the 2 position is replaced by an amino group (-NH2) and the one at the 5 position is replaced by a chlorine atom. This compound is known for its applications in various fields, including organic synthesis and industrial processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Amino-5-chlorobenzenesulfonicacidhydrate can be synthesized through the sulfonation of p-chloroaniline. The process involves slowly adding 100% sulfuric acid to p-chloroaniline and the solvent diphenyl sulfone. The reaction is intense and produces 4-chloroaniline-2-sulfonic acid and water. The mixture is then heated under reduced pressure for several hours, cooled, dissolved in heated water, filtered, and crystallized to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-chlorobenzenesulfonicacidhydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzenesulfonic acids, aminobenzenes, and chlorobenzenes, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-Amino-5-chlorobenzenesulfonicacidhydrate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-5-chlorobenzenesulfonicacidhydrate involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-5-chlorobenzenesulfonicacidhydrate is unique due to its specific combination of amino and chloro groups attached to the benzenesulfonic acid structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for various applications in synthesis, research, and industry .

Eigenschaften

Molekularformel

C6H8ClNO4S

Molekulargewicht

225.65 g/mol

IUPAC-Name

2-amino-5-chlorobenzenesulfonic acid;hydrate

InChI

InChI=1S/C6H6ClNO3S.H2O/c7-4-1-2-5(8)6(3-4)12(9,10)11;/h1-3H,8H2,(H,9,10,11);1H2

InChI-Schlüssel

MNXVMVDCMRZSGI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)O)N.O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.